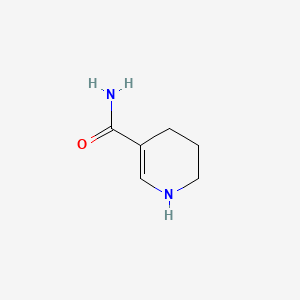

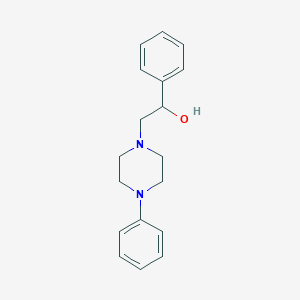

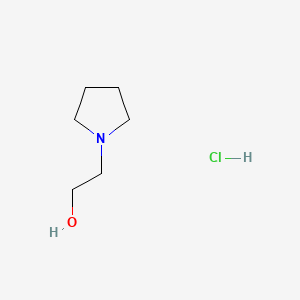

![molecular formula C10H10N2O2S B1296026 Ácido [(1H-bencimidazol-2-ilmetil)tio]acético CAS No. 6017-11-4](/img/structure/B1296026.png)

Ácido [(1H-bencimidazol-2-ilmetil)tio]acético

Descripción general

Descripción

[(1H-benzimidazol-2-ylmethyl)thio]acetic acid (also known as TAC) is an organic compound with a unique chemical structure. It has been studied extensively in recent years due to its potential applications in the fields of biochemistry, physiology, and pharmacology.

Aplicaciones Científicas De Investigación

Agentes Anticancerígenos

Los derivados del benzimidazol, incluido el 2-carboximetiltiometilbenzimidazol, se han estudiado ampliamente por su potencial como agentes anticancerígenos . La estructura del benzimidazol es similar a los nucleótidos que se encuentran en el cuerpo humano, lo que lo convierte en un andamiaje prometedor para el desarrollo de nuevos fármacos anticancerígenos . Las bioactividades de los compuestos de benzimidazol se pueden mejorar aún más cambiando sus grupos funcionales en la estructura central .

Fungicidas

Los fungicidas de benzimidazol son una clase de fungicidas de amplio espectro sistémicos altamente efectivos y de baja toxicidad desarrollados en las décadas de 1960 y 1970 . Exhiben actividades biológicas que incluyen efectos anticancerígenos, antibacterianos y antiparasitarios . Debido a sus propiedades antibacterianas particularmente sobresalientes, se utilizan ampliamente en la agricultura para prevenir y controlar diversas enfermedades de las plantas causadas por hongos .

Agentes Antibacterianos

Los derivados del benzimidazol han mostrado propiedades antibacterianas significativas . Se utilizan en la agricultura para prevenir y controlar diversas enfermedades de las plantas causadas por bacterias .

Agentes Antiparasitarios

Los fungicidas de benzimidazol también exhiben efectos antiparasitarios . Se utilizan para controlar parásitos en diversas aplicaciones agrícolas .

Activador de Glucocinasa

Se han sintetizado y estudiado algunos derivados de 2-(piridina-2-il)-1H-benzimidazol por su potencial como activadores de la glucocinasa . La glucocinasa es una enzima que facilita la conversión de glucosa en glucosa-6-fosfato, un paso esencial en la utilización de glucosa por parte del cuerpo .

Agentes Antiinflamatorios

Los derivados del benzimidazol se han estudiado por sus propiedades antiinflamatorias . Podrían usarse potencialmente en el tratamiento de diversas enfermedades inflamatorias .

Analgésicos

Los derivados del benzimidazol también se han estudiado por sus posibles propiedades analgésicas (alivian el dolor) . Podrían usarse potencialmente en el desarrollo de nuevos medicamentos para aliviar el dolor .

Agentes Antivirales

Los derivados del benzimidazol se han estudiado por sus posibles propiedades antivirales . Podrían usarse potencialmente en el desarrollo de nuevos medicamentos antivirales .

Mecanismo De Acción

- The primary targets of this compound include the liver , male germ cells , blood , and the thyroid gland .

- Notably, carbendazim , a fungicide and the metabolic precursor of [(1H-benzimidazol-2-ylmethyl)thio]acetic acid, is also considered in assessing its effects .

- This binding disrupts microtubule assembly and the formation of spindles during cell division, leading to malsegregation of chromosomes .

- Absorption : The compound’s absorption through the skin is limited .

- Distribution : It has low vapor pressure and moderate solubility in water .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Análisis Bioquímico

Biochemical Properties

[(1H-benzimidazol-2-ylmethyl)thio]acetic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. For instance, [(1H-benzimidazol-2-ylmethyl)thio]acetic acid may inhibit enzymes by mimicking the substrate or by binding to allosteric sites, altering the enzyme’s conformation and function .

Cellular Effects

The effects of [(1H-benzimidazol-2-ylmethyl)thio]acetic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in leukemic cells, [(1H-benzimidazol-2-ylmethyl)thio]acetic acid has been shown to induce cell death at micromolar concentrations . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.

Molecular Mechanism

At the molecular level, [(1H-benzimidazol-2-ylmethyl)thio]acetic acid exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects downstream signaling pathways and gene expression. The compound’s ability to modulate enzyme activity is often due to its structural similarity to natural substrates or its ability to bind to regulatory sites on the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [(1H-benzimidazol-2-ylmethyl)thio]acetic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to [(1H-benzimidazol-2-ylmethyl)thio]acetic acid has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of [(1H-benzimidazol-2-ylmethyl)thio]acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can cause toxic or adverse effects, including disruption of normal cellular processes and induction of apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

[(1H-benzimidazol-2-ylmethyl)thio]acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key enzymes in these pathways, thereby altering the flow of metabolites and affecting overall cellular metabolism. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic balance .

Transport and Distribution

The transport and distribution of [(1H-benzimidazol-2-ylmethyl)thio]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function. The compound may be transported across cell membranes by active transport mechanisms or passively diffuse into cells, where it binds to intracellular proteins and exerts its effects .

Subcellular Localization

[(1H-benzimidazol-2-ylmethyl)thio]acetic acid is localized to specific subcellular compartments, where it performs its biochemical functions. The compound may be directed to particular organelles, such as the mitochondria or nucleus, by targeting signals or post-translational modifications. This subcellular localization is crucial for its activity, as it ensures that the compound interacts with the appropriate biomolecules and exerts its effects in the correct cellular context .

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-ylmethylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c13-10(14)6-15-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUMZAJRPJMXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CSCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50975592 | |

| Record name | {[(1H-Benzimidazol-2-yl)methyl]sulfanyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835375 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

6017-11-4 | |

| Record name | 6017-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | {[(1H-Benzimidazol-2-yl)methyl]sulfanyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Benzimidazolylmethylthio)-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

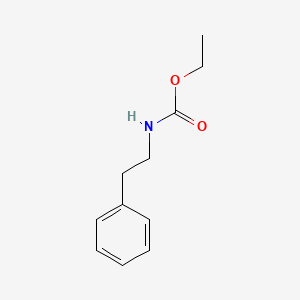

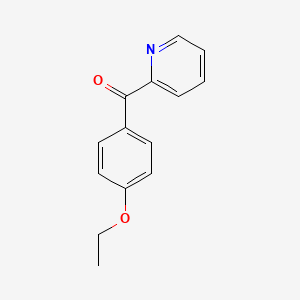

![3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1295952.png)

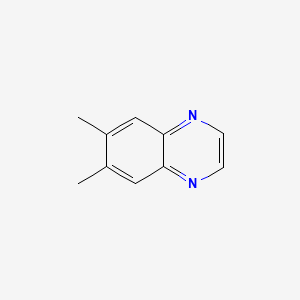

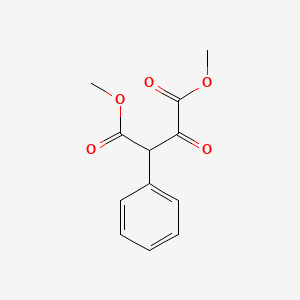

![7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B1295962.png)

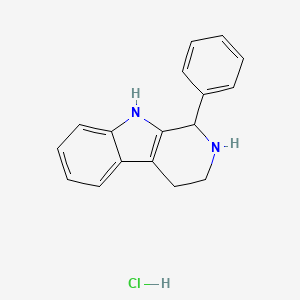

![4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1295966.png)